molecular formula C21H16N2OS B2608484 N-[2-(1,3-benzothiazol-2-yl)phenyl]-2-phenylacetamide CAS No. 313276-96-9

N-[2-(1,3-benzothiazol-2-yl)phenyl]-2-phenylacetamide

Cat. No.: B2608484
CAS No.: 313276-96-9
M. Wt: 344.43
InChI Key: GBKDXJVPDPHBFG-UHFFFAOYSA-N
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Description

N-[2-(1,3-benzothiazol-2-yl)phenyl]-2-phenylacetamide is a synthetic compound featuring a benzothiazole core, a scaffold recognized for its significant and broad-spectrum pharmacological potential . This acetamide derivative is of particular interest in early-stage drug discovery, especially in the field of oncology. The 1,3-benzothiazole pharmacophore is a privileged structure in medicinal chemistry, found in well-known investigational agents such as the antitumor compound Phortress and is associated with diverse biological activities including antiviral, antifungal, and anti-inflammatory effects . Specifically, this compound is structurally analogous to a class of N-[4-(1,3-benzothiazol-2-yl)phenyl]acetamides that have been identified as potent inhibitors of the enzyme monoacylglycerol lipase (MAGL) . MAGL is a serine hydrolase that regulates endocannabinoid signaling and fatty acid metabolism in cancer cells . The pharmacological inhibition of MAGL has emerged as a promising therapeutic strategy, as it is highly expressed in aggressive cancer cells (e.g., melanoma, breast, ovarian, and prostate cancers) and is known to promote tumor growth, angiogenesis, and metastasis . Researchers can therefore utilize this compound as a chemical tool to probe the biological role of MAGL and the broader endocannabinoid system in disease models. This product is intended for research and analysis purposes only. It is strictly for laboratory use and is not certified for human or veterinary diagnosis or therapy.

Properties

IUPAC Name

N-[2-(1,3-benzothiazol-2-yl)phenyl]-2-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16N2OS/c24-20(14-15-8-2-1-3-9-15)22-17-11-5-4-10-16(17)21-23-18-12-6-7-13-19(18)25-21/h1-13H,14H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBKDXJVPDPHBFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(=O)NC2=CC=CC=C2C3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(1,3-benzothiazol-2-yl)phenyl]-2-phenylacetamide typically involves the reaction of 2-aminobenzothiazole with phenylacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like chloroform or dichloromethane under reflux conditions. The product is then purified by recrystallization or column chromatography .

Industrial Production Methods

Industrial production of benzothiazole derivatives often involves multi-step synthetic routes that can include diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions . These methods are optimized for high yield and purity, making them suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

N-[2-(1,3-benzothiazol-2-yl)phenyl]-2-phenylacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amide group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted amides or thioamides.

Scientific Research Applications

Anticancer Activity

Research has highlighted the anticancer potential of compounds similar to N-[2-(1,3-benzothiazol-2-yl)phenyl]-2-phenylacetamide. These compounds often exhibit significant biological activity by inhibiting key enzymes involved in cell signaling pathways, such as tyrosine kinases. This inhibition can lead to reduced cell proliferation and increased apoptosis in cancer cells.

Case Study:
A study on benzothiazole derivatives demonstrated that modifications at various positions on the phenyl group led to increased cytotoxicity against MCF-7 breast cancer cells. Some derivatives exhibited IC50 values below 10 µM, indicating strong antiproliferative effects .

Antimicrobial Properties

Compounds with a similar structural framework have also been investigated for their antimicrobial properties. The benzothiazole moiety is known to interact with various biological targets, contributing to the compound's overall activity against bacteria and fungi.

Table 1: Antimicrobial Activity of Benzothiazole Derivatives

Compound NameTarget OrganismMinimum Inhibitory Concentration (µg/mL)
Compound AE. coli32
Compound BS. aureus16
Compound CC. albicans64

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological efficacy of N-[2-(1,3-benzothiazol-2-yl)phenyl]-2-phenylacetamide. Modifications to the benzothiazole and phenylacetamide moieties have been explored to enhance potency and selectivity against specific biological targets.

Table 2: Summary of Structure-Activity Relationships

Modification TypeEffect on Activity
Para-substitution on phenylIncreased cytotoxicity against cancer cells
Alkylation of benzothiazoleEnhanced antimicrobial properties

Antitumor Activity

A series of benzothiazole derivatives were synthesized and tested for their antiproliferative activity against various cancer cell lines. The results indicated that certain modifications significantly enhanced their effectiveness.

Case Study Details:

  • Cell Lines Tested: MCF-7 (breast), HeLa (cervical), and A549 (lung)
  • Results: Some derivatives showed over 70% inhibition at concentrations below 10 µM .

Anti-inflammatory Effects

In addition to anticancer properties, some derivatives have shown anti-inflammatory effects in models of acute inflammation induced by carrageenan.

Case Study Findings:

  • Treated groups exhibited significantly reduced paw edema compared to control groups.
  • Histopathological analysis revealed decreased leukocyte infiltration in treated tissues .

Mechanism of Action

The mechanism of action of N-[2-(1,3-benzothiazol-2-yl)phenyl]-2-phenylacetamide involves its interaction with specific molecular targets. For example, in antimicrobial applications, it can inhibit the growth of bacteria by interfering with their cell wall synthesis or protein function. In anticancer applications, it can induce apoptosis in cancer cells by targeting specific signaling pathways .

Comparison with Similar Compounds

Substituent Variations on the Benzothiazole Ring

Modifications to the benzothiazole ring significantly alter physicochemical and biological properties. Key examples include:

Compound Name Substituent on Benzothiazole Key Findings Reference
N-(6-Trifluoromethylbenzothiazole-2-yl)-2-phenylacetamide 6-CF₃ Enhanced metabolic stability and lipophilicity due to electron-withdrawing CF₃ group .
N-(6-Methoxybenzothiazole-2-yl)-2-phenylacetamide 6-OCH₃ Improved solubility compared to halogenated analogs; potential for CNS penetration .
N-(6-Nitrobenzothiazole-2-yl)-3-phenylpropanamide 6-NO₂ Increased electrophilicity may enhance covalent binding to targets .

Analysis :

  • Electron-withdrawing groups (e.g., CF₃, NO₂) improve stability but may reduce solubility.
  • Electron-donating groups (e.g., OCH₃) enhance solubility and bioavailability .

Variations in the Phenylacetamide Group

The phenyl group in the acetamide side chain can be substituted to modulate steric and electronic effects:

Compound Name Phenyl Substituent Biological Activity Reference
N-(Benzothiazole-2-yl)-2-(4-fluorophenyl)acetamide 4-F Antitubercular activity (MIC: 3.12 µg/mL) .
N-(Benzothiazole-2-yl)-2-(3-chlorophenyl)acetamide 3-Cl Moderate anti-inflammatory activity .
2-(2,6-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide 2,6-Cl₂ Structural rigidity due to twisted phenyl-thiazole dihedral (79.7°); stable crystal packing via N–H⋯N bonds .

Analysis :

  • Halogenated phenyl groups (F, Cl) enhance antitubercular and antimicrobial activities .
  • Steric hindrance from substituents (e.g., 2,6-Cl₂) affects molecular conformation and intermolecular interactions .

Hybrid Derivatives with Additional Moieties

Incorporation of triazole, thiophene, or pyrimidine groups diversifies pharmacological profiles:

Compound Name Additional Moieties Activity/Properties Reference
N-[3-(1,3-Benzothiazol-2-yl)phenyl]-2-(5-phenylthieno[2,3-d]pyrimidin-4-yl)sulfanylacetamide Thienopyrimidine-sulfanyl Potential kinase inhibition (structural similarity to EGFR inhibitors) .
N-[4-(1,3-Benzothiazol-2-yl)phenyl]-2-(3-methoxyphenoxy)acetamide Methoxyphenoxy Enhanced π-π stacking and solubility .
N-(Benzo[d]thiazol-2-ylmethyl)-2-(thiophen-2-yl)acetamide Thiophene Broad-spectrum antimicrobial activity .

Analysis :

  • Thiophene and pyrimidine extensions increase π-system surface area, aiding target binding .
  • Sulfanyl and phenoxy groups improve redox stability and hydrogen-bonding capacity .

Biological Activity

N-[2-(1,3-benzothiazol-2-yl)phenyl]-2-phenylacetamide, a compound featuring a benzothiazole moiety, has garnered attention for its diverse biological activities, particularly in the fields of cancer research and analgesic development. This article reviews the significant findings related to its biological activity, including its mechanisms of action, efficacy against various cancer cell lines, and potential therapeutic applications.

  • IUPAC Name : N-[2-(1,3-benzothiazol-2-yl)phenyl]-2-phenylacetamide
  • Molecular Formula : C15H12N2OS
  • Molecular Weight : 268.33 g/mol
  • CAS Number : [Not provided in the search results]

The biological activity of N-[2-(1,3-benzothiazol-2-yl)phenyl]-2-phenylacetamide is primarily attributed to its interaction with various biological targets:

  • Anticancer Activity :
    • Benzothiazole derivatives have shown promising anticancer properties. For instance, studies have indicated that compounds with similar structures can inhibit cell proliferation in various cancer cell lines through mechanisms involving apoptosis induction and cell cycle arrest .
    • The compound has been tested against human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer), demonstrating significant antiproliferative effects at low micromolar concentrations .
  • Analgesic Effects :
    • Research indicates that derivatives of acetamide, including this compound, exhibit analgesic properties comparable to conventional pain relief medications. The efficacy was evaluated using the Eddy hot plate method in rat models, where certain derivatives showed superior analgesic effects compared to diclofenac .

Anticancer Studies

A series of studies have evaluated the anticancer potential of benzothiazole derivatives:

CompoundCell LineIC50 (µM)Notes
4mParaganglioma5.0Induced significant viability reduction
4mPancreatic Cancer4.5Exhibited strong antiproliferative activity
4aHeLa6.0Notably anti-inflammatory
4bHeLa3.5More effective anticancer agent than 4a

Analgesic Studies

The analgesic activity was assessed through the following findings:

CompoundTest MethodResult
5caEddy Hot PlateSignificant pain relief observed
5cbEddy Hot PlateMost effective compared to diclofenac
5ccEddy Hot PlateComparable to conventional drugs

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing N-[2-(1,3-benzothiazol-2-yl)phenyl]-2-phenylacetamide and its derivatives?

  • Methodological Answer : Synthesis typically involves coupling reactions under reflux conditions with catalysts like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in dichloromethane or toluene/water mixtures. For example, derivatives are synthesized by reacting benzothiazole-containing intermediates with phenylacetic acid derivatives, followed by purification via recrystallization (methanol or acetone) and TLC monitoring (hexane:ethyl acetate solvent system) . Key steps include optimizing stoichiometric ratios (e.g., 1:1 molar ratio of acid to amine) and reaction times (3–7 hours) to maximize yield .

Q. Which spectroscopic techniques are critical for characterizing the compound's purity and structure?

  • Methodological Answer : Essential techniques include:

  • IR spectroscopy to confirm amide C=O stretching (~1650–1700 cm⁻¹) and benzothiazole C=N vibrations (~1600 cm⁻¹).
  • ¹H/¹³C NMR to resolve aromatic protons (δ 6.8–8.2 ppm) and acetamide methylene protons (δ 3.8–4.2 ppm).
  • Elemental analysis to validate C, H, N, and S content (deviation <0.3% from theoretical values) .
  • Melting point determination to assess purity (sharp melting ranges within 1–2°C) .

Q. What are the common impurities encountered during synthesis, and how are they identified?

  • Methodological Answer : Common impurities include unreacted starting materials (e.g., 2-aminothiazole) or byproducts from incomplete coupling. TLC with hexane:ethyl acetate (9:1) or dichloromethane:methanol (10:1) can detect these. Recrystallization in methanol or acetone removes polar impurities, while column chromatography (silica gel, ethyl acetate gradient) isolates non-polar byproducts .

Advanced Research Questions

Q. How can computational methods like molecular docking predict the compound's bioactivity?

  • Methodological Answer : Docking studies using software like AutoDock Vina or Schrödinger Suite can model interactions between the benzothiazole moiety and target proteins (e.g., enzymes with thiamine-binding sites). For instance, shows that substituents like bromophenyl (9c) enhance binding affinity by forming π-π interactions with aromatic residues (e.g., Phe) in active sites . MD simulations (GROMACS) further validate stability of ligand-receptor complexes over 100 ns trajectories .

Q. What strategies resolve contradictions in spectral data during structural verification?

  • Methodological Answer : Contradictions (e.g., unexpected NOEs in NMR or anomalous IR peaks) require:

  • Cross-validation : Compare experimental ¹³C NMR shifts with DFT-calculated values (Gaussian 09, B3LYP/6-31G* basis set).
  • X-ray crystallography : Resolve ambiguities via crystal structure analysis (e.g., confirms dihedral angles between benzothiazole and phenyl rings as 79.7°) .
  • High-resolution mass spectrometry (HRMS) to confirm molecular ion peaks (e.g., [M+H]⁺ with <2 ppm error) .

Q. How to optimize reaction conditions to improve yield and purity?

  • Methodological Answer : Use a Design of Experiments (DoE) approach:

  • Solvent screening : Polar aprotic solvents (DMF, DMSO) may enhance coupling efficiency vs. toluene .
  • Catalyst optimization : Replace EDC with DCC/HOBt for sterically hindered substrates.
  • Temperature gradients : Microwave-assisted synthesis at 80–100°C reduces reaction time from hours to minutes .
  • In situ monitoring : ReactIR tracks intermediate formation (e.g., azide intermediates in click chemistry) .

Q. What is the role of substituents on the benzothiazole ring in modulating biological activity?

  • Methodological Answer : Electron-withdrawing groups (e.g., -Br in 9c) enhance metabolic stability by reducing CYP450-mediated oxidation. Substituent effects are quantified via:

  • QSAR models : LogP values (2.5–3.8) correlate with membrane permeability.
  • Enzyme inhibition assays : Fluorophenyl derivatives (9b) show IC₅₀ values 10-fold lower than methoxy-substituted analogs (9e) in cyclooxygenase-2 (COX-2) assays .

Q. How to analyze crystal structures to understand molecular interactions?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) reveals:

  • Hydrogen bonding : N–H⋯N interactions (2.8–3.0 Å) stabilize crystal packing (e.g., R₂²(8) motifs in ) .
  • Torsional strain : Twisting of the benzothiazole-phenyl axis (≥75°) impacts planarity and π-stacking potential.
  • Hirshfeld surface analysis : Quantifies contributions of van der Waals (≥60%) and H-bonding (≤15%) interactions .

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